Cas no 86704-55-4 ((2-Methylindol-1-yl)acetic acid)

(2-Methylindol-1-yl)acetic acid structure
86704-55-4 structure
상품 이름:(2-Methylindol-1-yl)acetic acid
CAS 번호:86704-55-4
MF:C11H11NO2
메가와트:189.210542917252
MDL:MFCD01179130
CID:725636
PubChem ID:3126952

(2-Methylindol-1-yl)acetic acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-(2-Methyl-1H-indol-1-yl)acetic acid
    • (2-Methyl-indol-1-yl)-acetic acid
    • (2-Methylindol-1-yl)acetic acid
    • 1H-Indole-1-aceticacid, 2-methyl-
    • 2-(2-methylindol-1-yl)acetic acid
    • methyl-indole-N-acetic acid
    • 2-Methyl-1H-indole-1-acetic acid (ACI)
    • CS-W021385
    • CCG-354144
    • MFCD01179130
    • FS-3111
    • DTXSID80389582
    • 2-(2-Methyl-1H-indol-1-yl)aceticacid
    • EN300-14481
    • SCHEMBL3067363
    • 86704-55-4
    • DB-001485
    • MGICLRNAZXDKAT-UHFFFAOYSA-N
    • (2-methyl-1H-indol-1-yl)acetic acid
    • AKOS000101716
    • Z104341874
    • BBL012862
    • STK063150
    • MDL: MFCD01179130
    • 인치: 1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
    • InChIKey: MGICLRNAZXDKAT-UHFFFAOYSA-N
    • 미소: O=C(CN1C(C)=CC2C1=CC=CC=2)O

계산된 속성

  • 정밀분자량: 189.07900
  • 동위원소 질량: 189.079
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 229
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 42.2A^2

실험적 성질

  • 밀도: 1.2
  • 비등점: 395.8°C at 760 mmHg
  • 플래시 포인트: 193.2 °C
  • PSA: 42.23000
  • LogP: 2.03430

(2-Methylindol-1-yl)acetic acid 보안 정보

(2-Methylindol-1-yl)acetic acid 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

(2-Methylindol-1-yl)acetic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB314531-10 g
(2-Methylindol-1-yl)acetic acid, 95%; .
86704-55-4 95%
10 g
€560.50 2023-07-19
TRC
M313598-500mg
(2-Methylindol-1-yl)acetic acid
86704-55-4
500mg
$110.00 2023-05-17
abcr
AB314531-5 g
(2-Methylindol-1-yl)acetic acid, 95%; .
86704-55-4 95%
5 g
€339.50 2023-07-19
Matrix Scientific
018450-500mg
(2-Methyl-indol-1-yl)-acetic acid
86704-55-4
500mg
$182.00 2023-09-09
Apollo Scientific
OR965293-5g
(2-Methylindol-1-yl)acetic acid
86704-55-4 97%
5g
£145.00 2025-02-21
Enamine
EN300-14481-0.1g
2-(2-methyl-1H-indol-1-yl)acetic acid
86704-55-4 95%
0.1g
$20.0 2023-02-09
Enamine
EN300-14481-0.5g
2-(2-methyl-1H-indol-1-yl)acetic acid
86704-55-4 95%
0.5g
$45.0 2023-02-09
Enamine
EN300-14481-2.5g
2-(2-methyl-1H-indol-1-yl)acetic acid
86704-55-4 95%
2.5g
$105.0 2023-02-09
Enamine
EN300-14481-0.05g
2-(2-methyl-1H-indol-1-yl)acetic acid
86704-55-4 95%
0.05g
$19.0 2023-02-09
Enamine
EN300-14481-1000mg
2-(2-methyl-1H-indol-1-yl)acetic acid
86704-55-4 95.0%
1000mg
$58.0 2023-09-29

(2-Methylindol-1-yl)acetic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
참조
Indolyl and dihydroindolyl N-glycinamides as potent and in vivo active NPY5 antagonists
Wu, Lingyun; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2167-2171

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of Aza-Heterocyclic Compounds with N-Tosylhydrazones: Formation of Bi-Indoles via Reductive Molybdenum Catalysis
Liu, Xinya; et al, Advanced Synthesis & Catalysis, 2023, 365(18), 3155-3161

합성회로 3

반응 조건
참조
Synthesis of indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo[3,2-a]pyrimidin-5-one hybrids as anti-pancreatic cancer agents
Gummidi, Lalitha; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(22),

합성회로 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 0 °C; 24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of Aza-Heterocyclic Compounds with N-Tosylhydrazones: Formation of Bi-Indoles via Reductive Molybdenum Catalysis
Liu, Xinya; et al, Advanced Synthesis & Catalysis, 2023, 365(18), 3155-3161

합성회로 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  0 °C; 30 min, rt
1.2 rt; overnight, rt
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Photoredox-catalyzed cross-coupling of N-indolylacetic acids with nitrones: Access to indole-N-ethylamines
He, Na; et al, Tetrahedron Letters, 2023, 128,

(2-Methylindol-1-yl)acetic acid Raw materials

(2-Methylindol-1-yl)acetic acid Preparation Products

(2-Methylindol-1-yl)acetic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:86704-55-4)(2-Methylindol-1-yl)acetic acid
A863068
순결:99%
재다:10g
가격 ($):180.0